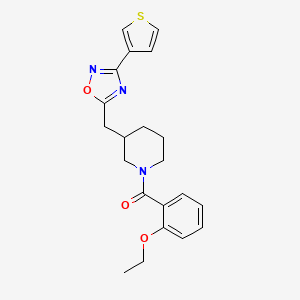

(2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxyphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-2-26-18-8-4-3-7-17(18)21(25)24-10-5-6-15(13-24)12-19-22-20(23-27-19)16-9-11-28-14-16/h3-4,7-9,11,14-15H,2,5-6,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJEYQFEGRBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a piperidine ring, an ethoxyphenyl group, and a thiophene-substituted oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole and thiophene groups exhibit a wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Anticonvulsant

Anticancer Activity

- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they can inhibit human deacetylase Sirtuin 2 (HDSirt2) and histone deacetylases (HDACs) which are implicated in tumor growth regulation .

- Case Studies :

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial effects:

- In vitro Studies : Several derivatives displayed activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited MIC values of 20–40 µM against Staphylococcus aureus .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various derivatives of the oxadiazole and thiophene compounds:

| Compound Type | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Oxadiazole Derivative | Anticancer | 20–50 µM | |

| Thiophene Derivative | Antimicrobial | 20–40 µM (S. aureus) | |

| General Oxadiazole | Anti-inflammatory | Varies |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibition of HDACs leads to altered gene expression profiles in cancer cells.

- Receptor Interaction : The piperidine moiety may enhance binding to specific receptors involved in signal transduction pathways associated with cell growth and apoptosis.

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance, compounds containing the oxadiazole ring have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that oxadiazole derivatives exhibited IC50 values indicating potent activity against human lung (A549) and breast (MCF-7) cancer cells .

Case Study: Antitumor Activity

A derivative similar to our compound was tested against multiple cancer cell lines. The results showed that modifications in the oxadiazole structure significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring displayed improved selectivity and potency .

Antimicrobial Properties

Compounds containing piperidine structures have been evaluated for their antimicrobial efficacy. A study focused on piperidine derivatives showed promising results against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that our compound could possess similar antimicrobial properties .

Enzyme Inhibition

Research into related piperidine compounds has revealed their potential as inhibitors of key enzymes such as α-glucosidase. The presence of functional groups on the piperidine ring can enhance binding affinity to enzyme active sites, making them suitable candidates for diabetes management .

Neuropharmacological Effects

Piperidine derivatives are also being explored for their neuropharmacological effects. Compounds similar to our target have shown activity in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

Synthesis Techniques

The synthesis of (2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multicomponent reactions that enhance selectivity and yield. Techniques such as click chemistry are favored for creating complex structures efficiently.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Ethoxyphenol | Forms the ethoxyphenyl moiety |

| 2 | Cyclization | Thiophene derivatives | Introduces thiophenes into the structure |

| 3 | Oxadiazole formation | Hydrazine derivatives | Key step for creating the oxadiazole ring |

| 4 | Final coupling | Piperidine derivatives | Combines all components into the final product |

Comparison with Similar Compounds

Piperidinyl Methanone Derivatives with Oxadiazole Linkers

- Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone (EP 1 808 168 B1): Key differences: Replaces the 2-ethoxyphenyl group with a cyclopentyl moiety and substitutes thiophen-3-yl with pyridin-4-yl. Cyclopentyl groups reduce steric bulk compared to ethoxyphenyl, possibly improving target binding .

- [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone (EP 1 808 168 B1): Key differences: Features a p-tolyl (methyl-substituted phenyl) group instead of 2-ethoxyphenyl.

Thiophene-Containing Analogues

- (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS 1093657-24-9): Key differences: Replaces the oxadiazole-thiophene moiety with a pyrazole ring. Implications: Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding capabilities, which may shift selectivity toward kinases or cyclooxygenases compared to oxadiazole-containing compounds .

- Implications: Increased polarity may improve solubility but reduce membrane permeability .

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.